

# A Comparative Guide to the Antihyperglycemic Effects of T-1095A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihyperglycemic agent **T-1095A** with other sodium-glucose cotransporter (SGLT) inhibitors. **T-1095A**, the active metabolite of the prodrug T-1095, is a dual inhibitor of SGLT1 and SGLT2. This dual-inhibition mechanism distinguishes it from the more recent and highly selective SGLT2 inhibitors. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of **T-1095A**'s performance against its alternatives.

## Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

T-1095 is an orally administered prodrug that is metabolized into its active form, **T-1095A**.<sup>[1][2]</sup> <sup>[3][4]</sup> **T-1095A** exerts its antihyperglycemic effect by inhibiting two key sodium-glucose cotransporters:

- SGLT2: Primarily located in the proximal renal tubules, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. Inhibition of SGLT2 by **T-1095A** leads to a significant increase in urinary glucose excretion, thereby lowering blood glucose levels.<sup>[1][5]</sup>

- SGLT1: Found in the small intestine and, to a lesser extent, in the kidneys, SGLT1 is responsible for the absorption of glucose and galactose from the diet. Inhibition of intestinal SGLT1 by **T-1095A** delays and reduces glucose absorption from the gut.

This dual mechanism of action, targeting both renal glucose reabsorption and intestinal glucose absorption, is a key differentiator of **T-1095A**.

#### Mechanism of **T-1095A** Action

## Comparative Efficacy of **T-1095A** and Selective SGLT2 Inhibitors

While direct head-to-head clinical trials comparing **T-1095A** with modern selective SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin are not available, we can infer a comparative profile based on their mechanisms and data from preclinical and clinical studies of each drug class.

Table 1: Antihyperglycemic Effects of T-1095 in Animal Models

| Parameter                 | Animal Model              | Treatment Details                                              | Results                                                    |
|---------------------------|---------------------------|----------------------------------------------------------------|------------------------------------------------------------|
| Blood Glucose             | STZ-Induced Diabetic Rats | Single oral dose of T-1095 (30 and 100 mg/kg)                  | Markedly lowered blood glucose levels. [1][6]              |
| Blood Glucose             | STZ-Induced Diabetic Rats | Single oral dose of T-1095 (100 mg/kg)                         | Reduced fasting plasma glucose from ~18 mM to <5.5 mM. [6] |
| Urinary Glucose Excretion | STZ-Induced Diabetic Rats | Single oral dose of T-1095 (30 and 100 mg/kg)                  | Concomitant increase in urinary glucose excretion.[1][6]   |
| Glycemic Control          | STZ-Induced Diabetic Rats | Continuous administration of T-1095 (0.1% in diet) for 6 weeks | Improved hyperglycemia.[1][6]                              |
| Glucose Tolerance         | STZ-Induced Diabetic Rats | Continuous administration of T-1095 (0.1% in diet) for 6 weeks | Improved glucose tolerance and insulin secretion.[1][6]    |

Table 2: Comparison of **T-1095A** with Selective SGLT2 Inhibitors

| Feature                       | T-1095A (Dual SGLT1/SGLT2 Inhibitor)                                                                                | Selective SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin)                                     |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Primary Mechanism             | Inhibition of renal glucose reabsorption (SGLT2) and intestinal glucose absorption (SGLT1).                         | Primarily inhibition of renal glucose reabsorption (SGLT2).                                                        |
| HbA1c Reduction               | Preclinical data suggests significant reductions. Lack of extensive clinical trial data prevents direct comparison. | Clinically proven to reduce HbA1c by approximately 0.5% to 1.5%, depending on baseline HbA1c and dosage.<br>[3][7] |
| Blood Pressure                | Preclinical data suggests potential for reduction.                                                                  | Clinically proven to cause a modest reduction in systolic and diastolic blood pressure.                            |
| Body Weight                   | Preclinical data suggests potential for weight reduction.                                                           | Clinically proven to lead to modest weight loss.                                                                   |
| Gastrointestinal Side Effects | Higher potential for gastrointestinal side effects (e.g., diarrhea, flatulence) due to SGLT1 inhibition in the gut. | Lower incidence of gastrointestinal side effects compared to dual inhibitors.                                      |
| Genitourinary Infections      | Increased risk of genital and urinary tract infections due to glucosuria.                                           | Increased risk of genital and urinary tract infections.                                                            |

## Experimental Protocols

The validation of T-1095A's antihyperglycemic effects has been predominantly conducted in preclinical animal models of diabetes. A standard and widely used model is the streptozotocin (STZ)-induced diabetic rat.

## Induction of Diabetes in Rats using Streptozotocin (STZ)

- Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
- Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
- Fasting: Rats are fasted overnight (12-16 hours) before STZ administration.
- STZ Preparation: STZ is dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before injection to prevent degradation.
- Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65 mg/kg body weight) is administered.
- Hyperglycemia Confirmation: Blood glucose levels are monitored from the tail vein. Diabetes is typically confirmed 48-72 hours after STZ injection, with fasting blood glucose levels exceeding 250 mg/dL (or 13.9 mmol/L).

[Click to download full resolution via product page](#)

Workflow for STZ-Induced Diabetes

## Evaluation of Antihyperglycemic Effects

- Drug Administration: T-1095 is administered orally (p.o.) via gavage at various doses (e.g., 3, 10, 30, 100 mg/kg). A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
- Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration to determine the time-course of blood glucose changes.
- Urinary Glucose Excretion: Rats are housed in metabolic cages to collect urine over a 24-hour period. The total volume of urine is measured, and the glucose concentration is determined to calculate the total amount of glucose excreted.
- Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is taken. The rats are then administered an oral glucose load (e.g., 2 g/kg body weight). T-1095 or vehicle is administered 30 minutes prior to the glucose load. Blood glucose levels are then measured at various intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
- HbA1c Measurement: For chronic studies, blood samples are collected at the beginning and end of the treatment period to measure the percentage of glycated hemoglobin (HbA1c), which reflects the average blood glucose levels over the preceding 2-3 months.

## Conclusion

**T-1095A** demonstrates potent antihyperglycemic effects in preclinical models of diabetes, primarily by inducing glucosuria through the inhibition of renal SGLT2 and secondarily by delaying intestinal glucose absorption via SGLT1 inhibition. This dual mechanism of action is unique compared to the highly selective SGLT2 inhibitors that have since been developed and are now widely used in clinical practice.

The lack of selectivity for SGLT2 over SGLT1 is a critical point of differentiation. While potentially offering an additional mode of glucose control, the inhibition of intestinal SGLT1 is also associated with a higher likelihood of gastrointestinal side effects. The selective SGLT2 inhibitors were developed to minimize these off-target effects while retaining the primary benefit of renal glucose excretion.

For researchers and drug development professionals, **T-1095A** serves as an important pharmacological tool and a foundational molecule in the history of SGLT inhibition. Understanding its dual-inhibitory profile and comparing it to the more selective agents provides valuable insights into the structure-activity relationships and the therapeutic trade-offs in targeting sodium-glucose cotransporters for the management of hyperglycemia. Further research, including direct comparative studies, would be necessary to fully elucidate the relative efficacy and safety profile of **T-1095A** against the current standard of care in SGLT2 inhibition.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Gastrointestinal adverse effects of old and new antidiabetics: How do we deal with them in real life? | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Dapagliflozin efficacy and safety: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal adverse events of tirzepatide in the treatment of type 2 diabetes mellitus: A meta-analysis and trials sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dapagliflozin were similar in patients with type 2 DM and atherosclerotic CVD, regardless of PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapagliflozin in the treatment of patients with type 2 diabetes presenting with high baseline A1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Antihyperglycemic Effects of T-1095A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681200#validating-the-antihyperglycemic-effects-of-t-1095a>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)